2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a morpholinosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Nitration and Methylation: The pyrazole ring is then nitrated and methylated to introduce the nitro and methyl groups at the desired positions.
Acetamide Formation: The acetamide moiety is introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Attachment of the Morpholinosulfonyl Phenyl Group: This step involves sulfonylation reactions where the morpholinosulfonyl group is attached to the phenyl ring, followed by coupling with the pyrazole-acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to modify the nitro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Compounds: Formed from substitution reactions involving halogenating agents.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar pyrazole structure but lacking the nitro and acetamide groups.
N-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but without the morpholinosulfonyl phenyl group.
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C17H21N5O6S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C17H21N5O6S/c1-12-17(22(24)25)13(2)21(19-12)11-16(23)18-14-4-3-5-15(10-14)29(26,27)20-6-8-28-9-7-20/h3-5,10H,6-9,11H2,1-2H3,(H,18,23) |
InChI Key |
CUCVLUAUTRIEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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